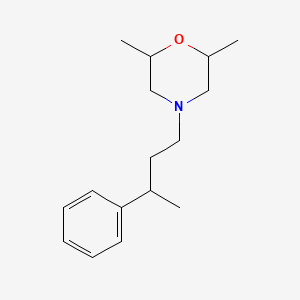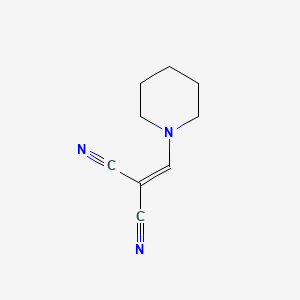![molecular formula C14H30O2 B1660300 1-[2-(HEXYLOXY)ETHOXY]HEXANE CAS No. 74231-58-6](/img/structure/B1660300.png)
1-[2-(HEXYLOXY)ETHOXY]HEXANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- is a chemical compound with the molecular formula C14H30O2. It is known for its unique structure, which includes two hexane chains connected by an ethylene glycol unit through ether linkages. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of hexanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the hexane chains and the ethylene glycol unit .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: Nucleophilic substitution reactions can replace the ether oxygen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- finds applications in several fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of lipid bilayers and other biological membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- involves its ability to form stable ether linkages, which can interact with various molecular targets. These interactions can influence the physical and chemical properties of the compounds it is combined with, thereby affecting their behavior in different applications .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar structure but with acetate groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains benzene rings instead of hexane chains
Uniqueness
Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- is unique due to its specific combination of hexane chains and ethylene glycol unit, which imparts distinct chemical properties and makes it suitable for a wide range of applications .
Properties
CAS No. |
74231-58-6 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
1-(2-hexoxyethoxy)hexane |
InChI |
InChI=1S/C14H30O2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
ITZAHBOREXAZFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOCCCCCC |
Canonical SMILES |
CCCCCCOCCOCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1660220.png)




![Phenol, 4-[(2-pyridinylimino)methyl]-](/img/structure/B1660227.png)



![4-[(2E)-2-[(4-Nitrophenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1660235.png)



